molecular formula C21H24FN5O3S2 B11309829 2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

Cat. No.: B11309829
M. Wt: 477.6 g/mol
InChI Key: MHEYJYBTKHFZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a fluorophenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The fluorophenylacetamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and selectivity. The sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Another triazole derivative with similar structural features.

    4-(methylsulfonyl)benzeneethanamine: Contains a methylsulfonyl group and an aromatic ring, similar to the target compound.

Uniqueness

2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide is unique due to its combination of a triazole ring, a sulfanyl group, and a fluorophenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H24FN5O3S2

Molecular Weight

477.6 g/mol

IUPAC Name

2-[[4-ethyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C21H24FN5O3S2/c1-4-26-19(13-27(32(3,29)30)18-10-8-15(2)9-11-18)24-25-21(26)31-14-20(28)23-17-7-5-6-16(22)12-17/h5-12H,4,13-14H2,1-3H3,(H,23,28)

InChI Key

MHEYJYBTKHFZTJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)CN(C3=CC=C(C=C3)C)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.